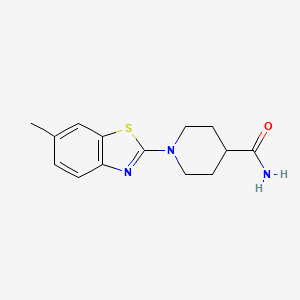![molecular formula C19H25N5O B12228768 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine](/img/structure/B12228768.png)
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Construction of the pyrimidine ring: This often involves condensation reactions between appropriate amines and carbonyl compounds.
Introduction of the cyclopropylpyridazine moiety: This step may involve the use of cyclopropyl-containing reagents and pyridazine derivatives, often through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halides or other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives.
Uniqueness
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine is unique due to its combination of structural features, including the cyclopropylpyridazine moiety and the specific arrangement of functional groups. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[[1-(2-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C19H25N5O/c1-13(2)19-20-9-7-17(21-19)24-10-8-14(11-24)12-25-18-6-5-16(22-23-18)15-3-4-15/h5-7,9,13-15H,3-4,8,10-12H2,1-2H3 |
InChI Key |
UAANBSCLXOUPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12228688.png)
![4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12228690.png)
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228706.png)
![1-(Cyclopent-3-ene-1-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12228714.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228721.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B12228724.png)
![[2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12228729.png)
![N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228735.png)
![5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228742.png)
![3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B12228744.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine](/img/structure/B12228746.png)

![benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12228748.png)
![8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12228750.png)
